3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a pyrrole ring fused to a pyridine nucleus . The molecular formula is C11H16N2O4 , and the molecular weight is 240.256 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.256 . It has a boiling point of 459.8±45.0 °C at 760 mmHg . The density is 1.3±0.1 g/cm3 , and it has a polarizability of 23.0±0.5 10-24cm3 . Unfortunately, the melting point is not available .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and characterization of pyrrolo[3,4-c]pyridine derivatives have been a subject of study, demonstrating methodologies for constructing these compounds, which are of interest due to their potential biological activities. For instance, researchers have developed synthetic pathways to produce pyrrolo[3,4-c]pyridine-2-carboxylic acids and their derivatives, highlighting the versatility of these compounds for further chemical modifications (Bencková & Krutošíková, 1997).
Studies on hydrogen bonding in related compounds, like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, have provided insights into the molecular interactions that influence the structure and properties of these compounds. This research contributes to understanding the structural aspects that could affect the biological activities of pyrrolo[3,4-c]pyridine derivatives (Dobbin et al., 1993).
The development of novel synthetic approaches for polysubstituted pyrroles, incorporating propanoic acid fragments, underscores the potential for creating a wide range of derivatives for further evaluation of their scientific and therapeutic applications (Kolos & Chechina, 2019).
Potential Applications
The exploration of three-component reactions involving α-amino acids, dialkyl acetylenedicarboxylates, and N-substituted maleimides has led to the creation of functionalized pyrrolo[3,4-a]pyrrolizines and related structures. These compounds exhibit good yields and high diastereoselectivity, suggesting potential applications in medicinal chemistry and as intermediates in organic synthesis (Chen et al., 2016).
Research on the transformation of diazaspiro[4.4]nonanes to furo[3,4-c]pyridines and pyrrolo[3,4-c]pyrroles has unveiled routes to obtain fused heterocycles. These findings open avenues for the synthesis of novel compounds with potential bioactive properties (Fedoseev et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-8(14)2-4-12-3-1-6-7(5-12)10(16)11-9(6)15/h6-7H,1-5H2,(H,13,14)(H,11,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWQFZCCQHUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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